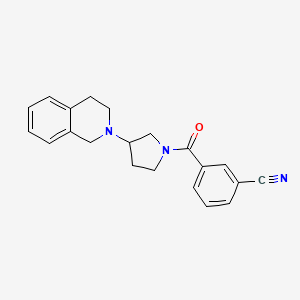

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

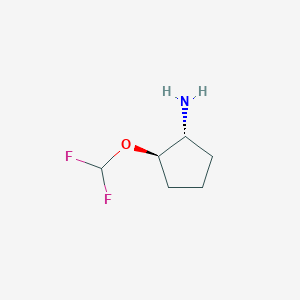

The compound “3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dihydroisoquinoline group, for instance, can interact with other molecules via C–H⋯N and C–H⋯π contacts .Scientific Research Applications

Cycloaddition and Synthesis of Pyrroloisoquinolines

Cycloaddition reactions involving acylketenes and 1, 2-and 1, 3-dipolar compounds have been investigated, highlighting the thermal reactions of 1, 3-dioxin-4-ones with isoquinolinium phenacylide leading to aromatized pyrrolo[2,1-a]isoquinolines. These reactions are foundational for synthesizing complex heterocyclic structures relevant in medicinal chemistry and material science (Sato et al., 1984).

Dearomatization Reactions Mediated by Group 3 Complexes

Research on group 3 (Sc, Y, Lu, La) benzyl complexes has demonstrated their efficacy in mediating coupling and, in some instances, the cleavage of C-N bonds of aromatic N-heterocycles. These findings are crucial for the development of new catalytic processes and the synthesis of novel organic compounds with potential applications in various industries (Miller et al., 2010).

Synthesis of Pyridine and Fused Pyridine Derivatives

The synthetic protocols for pyridine and fused pyridine derivatives, including the reaction of certain nitriles with enamines, have been studied for their potential in generating novel compounds that could serve as intermediates for further chemical transformations or as active pharmaceutical ingredients (Akiyama et al., 1984).

Lewis Acid Catalyzed Reactions for Heterocyclic Derivatives

Lewis acid-catalyzed reactions have been utilized to synthesize pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the versatility of Lewis acids in promoting cyclization reactions that are pivotal in organic synthesis, especially in constructing complex heterocyclic frameworks with potential applications in drug development and synthesis of materials (Lu & Shi, 2007).

properties

IUPAC Name |

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c22-13-16-4-3-7-18(12-16)21(25)24-11-9-20(15-24)23-10-8-17-5-1-2-6-19(17)14-23/h1-7,12,20H,8-11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXVYMLGXQSIMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)

![4-(Azepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2459281.png)

![Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2459283.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2459288.png)

![2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride](/img/structure/B2459290.png)

![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)

![4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline](/img/structure/B2459297.png)